molecular formula C30H38O10Si B13412536 [(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate

[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate

Cat. No.: B13412536
M. Wt: 586.7 g/mol
InChI Key: VGYXHRLXTGSRIS-MJXUZWQSSA-N
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Description

[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate is a complex organic compound that belongs to the class of acetates. This compound is characterized by its multiple acetoxy groups and a tert-butyl(diphenyl)silyl group, which are often used as protecting groups in organic synthesis. The compound’s structure is based on a six-membered oxane ring, making it a versatile building block in synthetic chemistry.

Preparation Methods

The synthesis of [(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate typically involves multiple steps. The starting material is often a sugar derivative, which undergoes selective protection and functionalization. The tert-butyl(diphenyl)silyl group is introduced to protect the hydroxyl group, while the acetoxy groups are added through acetylation reactions. The reaction conditions usually involve the use of acetic anhydride and a base such as pyridine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate involves its role as a protecting group in organic synthesis. The tert-butyl(diphenyl)silyl group protects the hydroxyl group from unwanted reactions, allowing selective functionalization of other parts of the molecule. The acetoxy groups can be selectively removed under mild conditions, revealing hydroxyl groups for further reactions .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C30H38O10Si

Molecular Weight

586.7 g/mol

IUPAC Name

[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate

InChI

InChI=1S/C30H38O10Si/c1-19(31)36-26-25(40-29(39-22(4)34)28(38-21(3)33)27(26)37-20(2)32)18-35-41(30(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-17,25-29H,18H2,1-7H3/t25-,26-,27+,28+,29-/m1/s1

InChI Key

VGYXHRLXTGSRIS-MJXUZWQSSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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